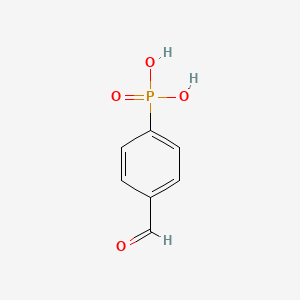

(4-Formylphenyl)phosphonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651302-88-4 |

|---|---|

Molecular Formula |

C7H7O4P |

Molecular Weight |

186.10 g/mol |

IUPAC Name |

(4-formylphenyl)phosphonic acid |

InChI |

InChI=1S/C7H7O4P/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H2,9,10,11) |

InChI Key |

MWINBBRLATVQJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)P(=O)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Formylphenyl Phosphonic Acid and Its Chemical Derivatives

Precision Synthesis of the Arylphosphonic Acid Moiety

The creation of the carbon-phosphorus (C-P) bond on an aromatic ring is a pivotal step in the synthesis of arylphosphonic acids. A variety of methods have been developed, each with its own set of advantages and limitations regarding substrate scope, reaction conditions, and functional group tolerance. The choice of a particular synthetic strategy is often dictated by the nature of the substituents on the aromatic ring and the desired scale of the reaction.

Established Reaction Pathways for Arylphosphonic Acid Formation

Several classical and modern synthetic routes provide access to arylphosphonic acids. These methods often involve the initial formation of a precursor, such as an arylphosphonic ester or dihalide, which is subsequently converted to the final phosphonic acid.

A widely employed and reliable method for the preparation of arylphosphonic acids is the hydrolysis of their corresponding dialkyl or diaryl esters. mdpi.combeilstein-journals.org This transformation can be effected under both acidic and basic conditions, with the choice of conditions often depending on the stability of other functional groups present in the molecule. mdpi.com For the synthesis of (4-formylphenyl)phosphonic acid, the hydrolysis of a precursor like diethyl (4-formylphenyl)phosphonate is a key final step.

Acid-catalyzed hydrolysis is commonly carried out using concentrated hydrochloric acid at reflux. beilstein-journals.org This method is effective but can be harsh and may not be suitable for substrates with acid-labile functional groups. Alkaline hydrolysis, often performed with aqueous sodium hydroxide (B78521), provides a milder alternative. beilstein-journals.org Following the cleavage of the ester groups, the resulting phosphonate (B1237965) salt is acidified to yield the desired phosphonic acid. A particularly mild method for dealkylation of phosphonate esters that is compatible with sensitive functional groups is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.org

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Diethyl (4-formylphenyl)phosphonate | 1. Bromotrimethylsilane, CH2Cl2, rt | This compound | High | beilstein-journals.org |

| 2. Methanol (B129727) | ||||

| Diethyl arylphosphonates | Concentrated HCl, reflux | Arylphosphonic acids | Variable | beilstein-journals.org |

| Diethyl alkylphosphonates | NaOH, H2O/DMSO | Alkylphosphonic acids | Variable | mdpi.com |

Table 1: Examples of Hydrolytic Cleavage of Arylphosphonic Esters.

Another established route to arylphosphonic acids involves the hydrolysis of arylphosphonic dichlorides. These dichlorides are typically synthesized by reacting the corresponding aromatic compound with phosphorus trichloride (B1173362) and oxygen or by other phosphonylation methods. The hydrolysis is a straightforward reaction, usually accomplished by treatment with water. For instance, phenylphosphonic acid can be prepared from the hydrolysis of phenylphosphonic dichloride. This method is often efficient, but the handling of moisture-sensitive and corrosive phosphonic dichlorides requires care. The synthesis of the precursor, (4-formylphenyl)phosphonic dichloride, would be the initial challenge in this approach, potentially requiring protection of the aldehyde group.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Phenylphosphonic dichloride | H2O | Phenylphosphonic acid | High | nih.gov |

| Benzylphosphonic acid dichloride | H2O | Benzylphosphonic acid | High | beilstein-journals.org |

| p-Chlorophenylphosphonic acid dichloride | H2O | p-Chlorophenylphosphonic acid | High | beilstein-journals.org |

Table 2: Hydrolysis of Arylphosphonic Dichlorides.

The direct introduction of a phosphorus-containing group onto an aromatic ring via electrophilic substitution, analogous to the Friedel-Crafts reaction, is a conceptually appealing method for the formation of the C-P bond. masterorganicchemistry.com This reaction typically involves the use of a phosphorus trihalide, such as phosphorus trichloride (PCl3), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). masterorganicchemistry.comchemguide.co.uk The Lewis acid activates the phosphorus trihalide, generating a more potent electrophile that can attack the electron-rich aromatic ring.

However, the application of this method to substrates like benzaldehyde (B42025) presents a significant challenge. The formyl group is a deactivating group, making the aromatic ring less susceptible to electrophilic attack. ualberta.cayoutube.com Consequently, forcing conditions may be required, which can lead to side reactions or low yields. To circumvent this issue, the aldehyde functionality is often protected as an acetal (B89532) prior to the electrophilic phosphorylation step. The acetal group is less deactivating and can be readily hydrolyzed back to the aldehyde after the C-P bond formation. The intermediate phosphonous dihalide is then oxidized and hydrolyzed to afford the final arylphosphonic acid.

| Aromatic Substrate | Phosphorylating Agent | Lewis Acid | Product (after hydrolysis) | Notes | Reference |

| Benzene (B151609) | PCl3 | AlCl3 | Phenylphosphonic acid | Standard Friedel-Crafts conditions | masterorganicchemistry.com |

| Toluene (B28343) | PCl3 | AlCl3 | Tolylphosphonic acid | Reaction occurs at ortho and para positions | ualberta.ca |

| 4-Bromobenzaldehyde (B125591) (acetal protected) | PCl3 | AlCl3 | This compound | Protection of the aldehyde is necessary | wikipedia.org |

Table 3: Electrophilic Phosphorylation of Aromatic Compounds.

Arylphosphonic acids can also be synthesized through reactions involving arenediazonium salts. In a variation of the Sandmeyer reaction, an arenediazonium tetrafluoroborate (B81430) can be reacted with phosphorus trichloride in the presence of a copper catalyst, typically a copper(I) salt, to yield the corresponding arylphosphonous dichloride, which is then hydrolyzed to the phosphonic acid. sci-hub.se This method is particularly useful for introducing a phosphonic acid group onto aromatic rings with a variety of substituents that might not be compatible with other methods. For the synthesis of this compound, the corresponding 4-formylbenzenediazonium tetrafluoroborate would be the starting material. The stability and handling of diazonium salts are important considerations for this route.

| Arenediazonium Tetrafluoroborate | Reagents and Conditions | Intermediate Product | Final Product | Reference |

| Benzenediazonium tetrafluoroborate | PCl3, CuBr (cat.), EtOAc | Phenylphosphonic dichloride | Phenylphosphonic acid | sci-hub.se |

| 4-Nitrobenzenediazonium tetrafluoroborate | PCl3, Cu(I) catalyst | 4-Nitrophenylphosphonic dichloride | 4-Nitrophenylphosphonic acid | sci-hub.se |

| 4-Methoxybenzenediazonium tetrafluoroborate | PCl3, Cu(I) catalyst | 4-Methoxyphenylphosphonic dichloride | 4-Methoxyphenylphosphonic acid | sci-hub.se |

Table 4: Copper-Catalyzed Phosphonation of Arenediazonium Tetrafluoroborates.

Organometallic reagents, such as Grignard reagents and organolithium species, provide a powerful and versatile platform for the formation of C-P bonds. These methods typically involve the reaction of an arylmagnesium halide or an aryllithium with a phosphorus-containing electrophile, such as phosphoryl chloride (POCl3) or a dialkyl phosphite (B83602). lookchem.comwikipedia.org

In the context of synthesizing this compound, a common strategy involves the protection of the aldehyde group, for example, as a diethyl acetal. The corresponding Grignard reagent, 4-(diethoxymethyl)phenylmagnesium bromide, can then be prepared from the protected 4-bromobenzaldehyde. wikipedia.org Reaction of this Grignard reagent with a suitable phosphorus electrophile, followed by deprotection and hydrolysis, yields the target phosphonic acid. A similar approach can be employed using the corresponding aryllithium reagent, which can be generated via lithium-halogen exchange.

| Organometallic Reagent | Phosphorus Electrophile | Intermediate Product | Final Product | Reference |

| Phenylmagnesium bromide | Diethyl phosphite | Diethyl phenylphosphonate | Phenylphosphonic acid | nih.gov |

| 4-(Diethoxymethyl)phenylmagnesium bromide | Tri-n-butyl borate | Protected aryl boronic ester | 4-Formylphenylboronic acid | wikipedia.org |

| Phenyllithium | POCl3 | Phenylphosphonic dichloride | Phenylphosphonic acid | wikipedia.org |

Table 5: Organometallic Approaches to Arylphosphonic Acid Synthesis.

Modern Phosphorylation Techniques Applicable to Aryl Systems

The creation of the C-P bond on an aromatic ring is a key step in the synthesis of this compound. Several modern catalytic methods have been developed to achieve this transformation efficiently.

Palladium-Catalyzed C-P Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C-P bonds. organic-chemistry.orgresearchgate.net The Hirao reaction, first reported in 1981, demonstrated the palladium-catalyzed coupling of aryl bromides with P(O)-H compounds, laying the groundwork for this field. nih.gov Since then, significant efforts have been made to expand the scope of suitable electrophilic aryl partners and to optimize reaction conditions. nih.gov

Modern protocols often utilize aryl halides (ArBr, ArI) or aryl triflates (ArOTf) as starting materials. organic-chemistry.org The use of acylphosphines as phosphination reagents has emerged as a practical alternative to traditional secondary phosphines, as they are more stable to air and moisture. organic-chemistry.org These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, in conjunction with ligands like dppf or dppp (B1165662), and a base, for instance, Cs₂CO₃, to afford trivalent phosphines directly. organic-chemistry.org

Recent advancements include the development of iodide-accelerated reactions of aryl nonaflates, which are stable, isolable intermediates readily prepared from phenols. acs.org This method offers the advantage of short reaction times without the need for additional ligands. acs.org The general applicability of these palladium-catalyzed methods allows for the synthesis of a wide range of aryl phosphine (B1218219) oxides, aryl phosphonates, and aryl phosphinates from readily available starting materials. nih.gov

Table 1: Key Features of Palladium-Catalyzed C-P Bond Formation

| Feature | Description |

| Catalysts | Typically palladium complexes, e.g., Pd(OAc)₂, Pd₂(dba)₃. organic-chemistry.orgorganic-chemistry.org |

| Ligands | Phosphine-based ligands like dppf, dippf, and dppp are common. organic-chemistry.orgorganic-chemistry.org |

| Aryl Sources | Aryl halides (bromides, iodides), triflates, and nonaflates. nih.govorganic-chemistry.org |

| Phosphorus Sources | Secondary phosphine oxides, H-phosphonates, acylphosphines. organic-chemistry.orgorganic-chemistry.org |

| Advantages | High efficiency, broad substrate scope, good functional group tolerance. organic-chemistry.orgorganic-chemistry.org |

Copper-Catalyzed P-Arylation of P-H Containing Compounds

Copper-catalyzed methods provide a more economical alternative to palladium-based systems for C-P bond formation. nih.gov These reactions typically involve the coupling of aryl halides with compounds containing a P-H bond, such as H-phosphonates, H-phosphinates, and secondary phosphine oxides. nih.gov

The use of inexpensive and readily available ligands, such as proline and pipecolinic acid, has been shown to significantly improve the efficiency of these coupling reactions. nih.gov Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a base like potassium phosphate (B84403) (K₃PO₄) or a lithium alkoxide. nih.govepa.gov The reactions are generally carried out in solvents like DMF or a mixture of DMF and xylenes. epa.gov This methodology has proven effective for the arylation of a variety of electron-rich and electron-poor heterocycles. epa.gov

Table 2: Comparison of Ligands in Copper-Catalyzed P-Arylation

| Ligand | Reported Efficiency | Key Advantages |

| Proline | Improved reaction efficiency. nih.gov | Commercially available and inexpensive. nih.gov |

| Pipecolinic Acid | Enhanced coupling yields. nih.gov | Readily accessible. nih.gov |

| Phenanthroline | Effective for polyfluoroarenes. nih.gov | Promotes arylation of less reactive substrates. nih.gov |

Transformations Involving Arynes for C-P Bond Construction

The use of arynes as reactive intermediates offers a distinct approach to C-P bond formation. This method avoids the need for transition metal catalysts in the bond-forming step itself, although the generation of the aryne may require such catalysts.

Radical-Mediated Phosphorylation Strategies

Radical phosphorylation has emerged as a powerful strategy for constructing C-P bonds. oaepublish.com These reactions often involve the generation of a phosphorus-centered radical, which can then add to an aromatic ring. oaepublish.com One approach involves the visible-light photoredox-catalyzed C-P bond formation, which can be achieved under mild reaction conditions. oaepublish.com

Photoinduced aryl radical generation from aryl halides is another effective strategy. researchgate.net This method can be utilized for various transformations, including phosphorylation. rsc.org The development of dual catalysis systems, such as visible light-induced thioxanthen-9-one/nickel catalysis, has enabled the coupling of (hetero)aryl halides with H-phosphine oxides under mild conditions. oaepublish.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become an increasingly popular tool in organic synthesis, offering advantages such as accelerated reaction rates and improved yields. researchgate.net In the context of synthesizing phosphonic acids, microwave-assisted methods have been successfully applied to the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates. nih.gov

Furthermore, microwave heating can be effectively used in the dealkylation of phosphonate esters to yield the final phosphonic acids. mdpi.com For instance, the McKenna synthesis, which utilizes bromotrimethylsilane (BTMS) for silyldealkylation, can be significantly accelerated under microwave irradiation. mdpi.com This approach has been shown to be chemoselective, preserving other sensitive functional groups within the molecule. mdpi.com

Controlled Introduction and Functionalization of the Formyl Group

The formyl group is a key functional moiety in this compound, and its controlled introduction and subsequent manipulation are crucial for the synthesis of diverse derivatives.

A variety of formylation reactions are available for introducing a formyl group onto an aromatic ring. wikipedia.org These methods often employ specific formylating agents. wikipedia.org Some classic named reactions include:

Gattermann-Koch reaction: Uses carbon monoxide and hydrochloric acid in the presence of a catalyst. wikipedia.orgyoutube.com

Vilsmeier-Haack reaction: Employs dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.orgtcichemicals.com

Duff reaction: Utilizes hexamethylenetetramine. wikipedia.orgtcichemicals.com

Rieche formylation: Involves dichloromethyl methyl ether. wikipedia.orgtcichemicals.com

The choice of method often depends on the electronic nature of the aromatic substrate. For electron-rich aromatic rings, formylation can be achieved using dichloromethyl methyl ether and titanium (IV) tetrachloride. nih.gov

Once introduced, the highly reactive aldehyde group can be transformed into a wide array of other functional groups. nih.gov For example, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination to form an amine. tcichemicals.com This versatility makes the formyl group a valuable handle for further molecular elaboration.

Chemoselective Formylation of Substituted Aromatic Rings

Achieving chemoselective formylation in the presence of a phosphonic acid or its ester is a critical step in the synthesis of this compound and its analogs. Direct formylation of an arylphosphonate can be challenging due to the deactivating nature of the phosphonate group. However, several methods have been developed to introduce a formyl group onto a phosphonate-bearing aromatic ring.

One approach involves the ortho-C–H borylation of aryl phosphonates, followed by subsequent functionalization. nih.gov This method utilizes commercially available catalysts to introduce a boronic ester at the ortho position to the phosphonate group. nih.gov This intermediate can then be converted to the formyl group through various established methods. This strategy provides a powerful tool for accessing highly substituted phosphoarenes. nih.gov

Another strategy involves the use of pre-functionalized starting materials where the formyl group is already present or is introduced early in the synthetic sequence. For example, 4-bromobenzaldehyde can be used as a starting material, with the aldehyde group being protected as an acetal before the introduction of the phosphonate moiety. wikipedia.org

Strategies for Orthogonal Protection and Deprotection of Aldehyde and Phosphonic Acid Functionalities

The simultaneous presence of aldehyde and phosphonic acid groups necessitates the use of orthogonal protection strategies to selectively mask one group while the other is being chemically transformed. fiveable.meorganic-chemistry.org An orthogonal set of protecting groups allows for the deprotection of one group under specific conditions without affecting the other. fiveable.meorganic-chemistry.orgthieme-connect.de

Protecting Groups for Aldehydes: Aldehydes are commonly protected as acetals or ketals, which are stable to a wide range of reaction conditions but can be readily removed by acid catalysis. libretexts.org For instance, the reaction of an aldehyde with diethoxymethoxyethane and ethanol (B145695) can form a diethyl acetal. wikipedia.org

Protecting Groups for Phosphonic Acids: Phosphonic acids are often protected as esters. The choice of ester is crucial for ensuring orthogonality.

Methyl esters: Can be removed by treatment with strong nucleophiles like thiophenol/TEA. libretexts.org

Benzyl (B1604629) esters: Can be cleaved by hydrogenolysis. libretexts.orgbeilstein-journals.org

tert-Butyl esters: Are labile to acidic conditions, such as trifluoroacetic acid (TFA). beilstein-journals.orgnih.gov

Silyl esters: Can be removed by acid, base, or fluoride (B91410) ions. libretexts.org

The McKenna reaction, which involves treatment with bromotrimethylsilane followed by methanolysis, is a widely used method for the deprotection of dialkyl phosphonates to the corresponding phosphonic acids. nih.gov Boron tribromide can also be used for the dealkylation of dialkyl phosphonates. beilstein-journals.org

An effective orthogonal strategy might involve protecting the aldehyde as an acetal and the phosphonic acid as a benzyl ester. The benzyl ester can be removed by hydrogenolysis, leaving the acetal intact. The acetal can then be deprotected under acidic conditions to reveal the aldehyde.

Integrated Synthetic Routes to this compound

The synthesis of bifunctional molecules like this compound can be approached through either convergent or divergent pathways.

Convergent and Divergent Synthetic Pathways for Bifunctional Molecules

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is elaborated into a variety of different products. researchgate.netwikipedia.org In this context, one could start with a molecule already containing either the formyl or the phosphonate group and then introduce the other functionality and further diversify the molecule. This strategy is particularly useful for creating a library of related compounds for screening purposes. wikipedia.org

Preparation of Key Intermediates (e.g., (4-Formylphenyl)boronic Acid, 4-(Diethoxyphosphoryl)benzaldehyde)

The synthesis of this compound often relies on the preparation of key intermediates.

(4-Formylphenyl)boronic Acid: This bifunctional molecule is a valuable building block. wikipedia.org It can be synthesized from 4-bromobenzaldehyde by first protecting the aldehyde group as an acetal, followed by a Grignard reaction and subsequent reaction with a trialkyl borate. wikipedia.org An improved, patented process utilizes less expensive starting materials like 4-chlorobenzaldehyde. wikipedia.org High-purity (4-formylphenyl)boronic acid can be obtained through a purification process involving dissolution in an aqueous alkali metal hydroxide solution and subsequent precipitation with acid. google.com

4-(Diethoxyphosphoryl)benzaldehyde: This intermediate can be prepared through various methods. One common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an appropriate aryl halide. researchgate.net Catalytic cross-coupling reactions are also employed to form the phosphorus-carbon bond. researchgate.net For instance, a palladium-catalyzed cross-coupling of triarylbismuths with P(O)-H compounds can yield arylphosphonates. organic-chemistry.org

Synthesis and Derivatization of this compound Analogues

Preparation of Esters and Amides from Phosphonic Acid Precursors

Phosphonic acids can be converted into their corresponding esters and amides, allowing for the synthesis of a wide range of analogues.

Esterification: The direct esterification of phosphonic acids can be challenging as it can lead to a mixture of mono- and diesters. nih.gov However, selective methods have been developed. For instance, phosphonic acids can be esterified in the presence of chlorinated silica (B1680970) gel or by using dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification. nih.gov The reaction of phosphonic acids with alkoxy group donors can also be controlled to selectively form monoesters or diesters depending on the reaction temperature. nih.gov

Amide Formation: Phosphonamides can be synthesized from phosphonate esters. One method involves the conversion of a phosphonate ester to a phosphonochloridate, which is then reacted with an amine. mdpi.com The Atherton-Todd reaction is another classical method for the synthesis of phosphonamides. mdpi.com

The derivatization of the aldehyde group in this compound can also be achieved. For example, the aldehyde can be reacted with 2,4-dinitrophenylhydrazine (B122626) to form a hydrazone derivative, which can be useful for analytical purposes. amazonaws.com

Design and Synthesis of Phosphonate-Based Supports for Liquid-Phase Peptide Synthesis

The quest for more efficient, scalable, and environmentally friendly methods for peptide synthesis has led to the development of innovative supports for Liquid-Phase Peptide Synthesis (LPPS). A significant advancement in this area is the design of recyclable, small molecule supports based on phosphonate derivatives. Specifically, tri(4-formylphenyl) phosphonate (TFP) and its derivatives have emerged as highly effective tools, combining the advantages of both solid-phase and solution-phase synthesis. usm.eduacs.org

Researchers have successfully synthesized tri(4-formylphenyl) phosphonate (TFP) derivatives to act as C-terminal protecting groups and as greener, triple-equivalent supports for amino acids in LPPS. acs.org A key innovation of this system is the "support-aided precipitation" (SAP) effect. usm.edu This property allows for the easy separation and purification of peptide intermediates by simple precipitation and filtration, thereby avoiding the need for time-consuming and costly chromatographic techniques. usm.eduacs.org

The synthesis of these supports begins with readily available starting materials like p-hydroxybenzaldehyde. The process involves reacting p-hydroxybenzaldehyde with phosphorus oxychloride (POCl₃) to form the core tri(4-formylphenyl) phosphonate (TFP) structure. acs.org This core structure can then be modified to create a variety of supports with different functionalities. For example, reduction of the aldehyde groups with sodium borohydride (B1222165) (NaBH₄) yields hydroxyl-functionalized supports (TFP-OH), while reaction with thionyl chloride (SOCl₂) produces chloro-functionalized versions (TFP-Cl). acs.org Additionally, reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) can convert the formyl groups to oxime functionalities (TFP=N-OH). acs.org These supports are sometimes referred to as greener peptide supports (GPS). acs.org

The key features of these TFP derivative supports are:

Triple-Equivalent Loading: A single phosphonate support molecule can anchor up to three peptide chains, increasing the loading capacity and atom economy of the synthesis. acs.org

Facilitated Purification: The TFP support imparts a unique solubility profile to the growing peptide chain, allowing it to be soluble in the reaction media but easily precipitated by adjusting the solvent polarity, for instance, with an ethyl acetate/petroleum ether (EA/PE) mixture. acs.org

Recyclability: After the successful synthesis of the target peptide, the TFP derivative support can be cleaved and directly recycled for reuse without requiring further regeneration steps, contributing to a more sustainable process. usm.edu

This methodology provides an innovative and greener protocol for LPPS, showcasing a novel application for organophosphorus compounds in peptide chemistry. acs.org

Interactive Data Table: Synthesis of Tri(4-formylphenyl) Phosphonate (TFP) Derivatives

| Starting Material | Reagent(s) | Product Abbreviation | Product Functionality | Reference |

| p-Hydroxybenzaldehyde | POCl₃ | TFP | Formyl | acs.org |

| TFP | NaBH₄ | TFP-OH (GPS1) | Hydroxyl | acs.org |

| TFP-OH | SOCl₂ | TFP-Cl (GPS5) | Chloro | acs.org |

| TFP | NH₂OH·HCl | TFP=N-OH (GPS2) | Oxime | acs.org |

Chemical Reactivity and Transformational Chemistry of 4 Formylphenyl Phosphonic Acid

Reactivity Profile of the Phosphonic Acid Moiety

The phosphonic acid group, -PO(OH)₂, is a dominant feature of the molecule, dictating many of its chemical properties. Its reactivity is characterized by its acidic nature, susceptibility to nucleophilic substitution at the phosphorus center, and its ability to coordinate with metal ions.

Acid-Base Properties and Proton-Transfer Equilibria in Diverse Media

The phosphonic acid group is a diprotic acid, meaning it can donate two protons in a stepwise manner. The acidity of these protons, quantified by their pKa values, is influenced by the electron-withdrawing nature of the phenyl ring. For arylphosphonic acids, the first pKa typically ranges from 1.1 to 2.3, while the second pKa is in the range of 5.3 to 7.2. d-nb.infobeilstein-journals.org These values can be affected by the specific solvent system and the presence of other functional groups on the aromatic ring. d-nb.infobeilstein-journals.org

The proton-transfer equilibria of (4-formylphenyl)phosphonic acid in an aqueous solution can be represented as follows:

First Dissociation: C₇H₇O₄P(aq) + H₂O(l) ⇌ [C₇H₆O₄P]⁻(aq) + H₃O⁺(aq)

Second Dissociation: [C₇H₆O₄P]⁻(aq) + H₂O(l) ⇌ [C₇H₅O₄P]²⁻(aq) + H₃O⁺(aq)

The position of these equilibria is dependent on the pH of the solution. libretexts.orgtcd.ie In strongly acidic media, the undissociated form predominates, while in basic media, the fully deprotonated dianion is the major species. The ability to exist in different protonation states is crucial for its role in various applications, such as acting as a buffer or participating in proton-coupled electron transfer reactions.

Table 1: Typical pKa Values for Arylphosphonic Acids

| Dissociation Step | Typical pKa Range |

|---|---|

| First (pKa₁) | 1.1 - 2.3 d-nb.infobeilstein-journals.org |

| Second (pKa₂) | 5.3 - 7.2 d-nb.infobeilstein-journals.org |

Note: Specific pKa values for this compound may vary depending on experimental conditions.

Nucleophilic Substitution Reactions at Phosphorus (e.g., Esterification, Amidation)

The phosphorus atom in the phosphonic acid group is electrophilic and can undergo nucleophilic substitution reactions. These reactions typically involve the displacement of the hydroxyl groups by other nucleophiles, such as alcohols (to form esters) or amines (to form amides).

Esterification: The esterification of phosphonic acids can be achieved through various methods. Direct esterification with alcohols can be performed, often under acidic catalysis or with the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govmdpi.com The reaction proceeds via the formation of a more reactive intermediate, which is then attacked by the alcohol. nih.gov Selective mono- or diesterification can often be controlled by adjusting the reaction conditions, such as temperature and the choice of esterifying agent. nih.govnih.gov For instance, the use of triethyl orthoacetate has been shown to be an effective reagent for the selective esterification of phosphonic acids. nih.govnih.gov

Amidation: The formation of phosphonamidates, the amide analogues of phosphonates, can be accomplished by reacting the phosphonic acid or its activated derivatives with amines. The Atherton-Todd reaction, for example, involves the oxidation of a dialkyl H-phosphonate in the presence of an amine and carbon tetrachloride. diva-portal.org While this method is not directly applicable to the phosphonic acid itself, it illustrates a general strategy for forming P-N bonds. Direct amidation of phosphonic acids often requires the use of coupling reagents to activate the phosphonic acid, similar to peptide synthesis. mdpi.com

Table 2: Common Reagents for Nucleophilic Substitution of Phosphonic Acids

| Reaction | Reagent/Method | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst youtube.com | Phosphonate (B1237965) Ester |

| Esterification | Triethyl orthoacetate nih.govnih.gov | Phosphonate Ester |

Reactions Involving the P-H Group in H-Phosphonates and Related Systems

While this compound itself does not possess a P-H bond, the chemistry of H-phosphonates (also known as phosphonous acids) is highly relevant as they are key intermediates in the synthesis of many phosphonic acids and their derivatives. nih.govrsc.org H-phosphonates exist in equilibrium with their trivalent tautomer, phosphorous acid. The P-H bond in H-phosphonates is reactive and can participate in various transformations, most notably oxidative couplings. diva-portal.org In these reactions, the P-H bond is first oxidized, often by a halogen, to form a reactive phosphoryl halide intermediate, which is then readily attacked by nucleophiles like alcohols or amines to yield phosphotriesters or phosphoroamidates, respectively. diva-portal.org

Chelation and Coordination Behavior as a Ligand

The phosphonic acid group is an excellent ligand for a wide range of metal ions. kakhia.orgrsc.org The oxygen atoms of the phosphonate group can coordinate to metal centers in various modes, including monodentate, bidentate (chelating), and bridging fashions. rsc.orgscience.gov This chelating ability allows this compound to form stable complexes with metal ions, a property that is exploited in areas such as water treatment, where phosphonates are used as scale inhibitors, and in the development of metal-organic frameworks (MOFs). kakhia.orgresearchgate.net The coordination of the phosphonate group to a metal center can influence the electronic properties and reactivity of the entire molecule. science.gov

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is another key reactive center in this compound, characterized by its electrophilic carbon atom.

Electrophilic Nature and Nucleophilic Addition Reactions

The carbon atom of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide variety of nucleophiles. youtube.comyoutube.com Nucleophilic addition is a fundamental reaction of aldehydes and leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. youtube.comyoutube.com

Common nucleophilic addition reactions involving the aldehyde group of this compound include:

Formation of Acetals and Hemiacetals: In the presence of alcohols and an acid catalyst, the aldehyde group can reversibly form hemiacetals and then acetals. This reaction is often used to protect the aldehyde group during other chemical transformations.

Reductive Amination: Reaction with amines in the presence of a reducing agent leads to the formation of secondary or tertiary amines. This reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced. researchgate.net

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a powerful method for C=C bond formation.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithium compounds results in the formation of secondary alcohols after an acidic workup. youtube.com

Cyanohydrin Formation: The addition of cyanide ion (from a source like HCN or TMSCN) to the aldehyde group yields a cyanohydrin.

The reactivity of the aldehyde can be influenced by the electronic properties of the phosphonic acid group. The electron-withdrawing nature of the phosphonic acid group can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles.

Table 3: Examples of Nucleophilic Addition Reactions at the Aldehyde Group

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Alcohol | Alcohol, Acid Catalyst | Acetal (B89532)/Hemiacetal |

| Amine | Amine, Reducing Agent | Amine |

| Phosphorus Ylide | Wittig Reagent | Alkene |

| Organometallic | Grignard Reagent/Organolithium | Secondary Alcohol |

Condensation Reactions and Imine/Aldimine Formation (e.g., with Amines)

The aldehyde group of this compound is a reactive electrophilic center that readily participates in condensation reactions. A prime example is its reaction with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comnumberanalytics.com This transformation is a classic condensation reaction where the amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. numberanalytics.com The reaction proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to yield the stable C=N double bond of the imine. masterorganicchemistry.com The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

The general mechanism for imine formation is as follows:

Nucleophilic Attack: The primary amine attacks the aldehyde's carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (or carbinolamine).

Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair on the nitrogen atom pushes out the water molecule, forming a positively charged iminium ion.

Deprotonation: A base (such as another amine molecule or the solvent) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst.

This reactivity allows for the covalent attachment of this compound to amine-functionalized surfaces or molecules, creating materials that combine the properties of the phosphonic acid (e.g., strong surface binding, metal chelation) with the characteristics of the attached amine-containing moiety. The reaction is fundamental in the synthesis of more complex ligands and functional materials.

Table 1: Examples of Imine Formation with this compound This table is illustrative, based on the established reactivity of aldehydes and amines.

| Amine Reactant | Product (Imine/Aldimine) | Reaction Conditions |

|---|---|---|

| Aniline | (4-((Phenylimino)methyl)phenyl)phosphonic acid | Mild acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), reflux |

| Ethylamine | (4-((Ethylimino)methyl)phenyl)phosphonic acid | Mild acid catalyst, solvent (e.g., methanol (B129727) or ethanol) |

| Benzylamine | (4-((Benzylimino)methyl)phenyl)phosphonic acid | Mild acid catalyst, solvent (e.g., toluene (B28343) with Dean-Stark trap to remove water) |

Controlled Oxidation and Reduction Pathways

The presence of two distinct functional groups allows for controlled oxidation and reduction reactions, where one group can be modified while the other remains intact, a concept known as chemoselectivity. organic-chemistry.org

Controlled Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using various oxidizing agents. The key challenge is to prevent the oxidation of other parts of the molecule. The choice of reaction conditions, particularly pH, can be crucial for achieving selectivity. ed.govresearchgate.netscribd.com For instance, mild oxidizing agents like silver oxide (Tollens' reagent) or specific conditions like buffered potassium permanganate (B83412) can selectively oxidize the aldehyde to a carboxylate. This converts this compound into 4-phosphonobenzoic acid, a molecule with three distinct acidic protons (two from the phosphonic acid and one from the carboxylic acid).

Controlled Reduction: Conversely, the aldehyde group can be selectively reduced to a primary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this purpose, as they are mild enough not to reduce the more robust phosphonic acid group. This reaction yields (4-(hydroxymethyl)phenyl)phosphonic acid. The reduction of the phosphonic acid group itself is more challenging and requires harsher reducing agents, often involving conversion to a more reactive intermediate first. organic-chemistry.orgrsc.org The selective reduction of the aldehyde is a valuable method for creating derivatives with different spatial and electronic properties.

Table 2: Summary of Controlled Redox Reactions

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Oxidation | 1. Ag₂O, NH₄OH (Tollens' Reagent)2. H₂O | 4-Carboxyphenylphosphonic acid |

| Reduction | 1. NaBH₄, Methanol2. Mild acid workup | (4-(Hydroxymethyl)phenyl)phosphonic acid |

Synergistic Reactivity and Intermolecular Interactions

Mutual Electronic and Steric Influence of Phosphonic Acid and Aldehyde Groups on Reactivity

Both the formyl group (-CHO) and the phosphonic acid group [-PO(OH)₂] are electron-withdrawing groups (EWGs). manchester.ac.ukmanchester.ac.uk Their presence on the same aromatic ring significantly impacts the molecule's electronic landscape.

Electronic Effects: The formyl group withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects. The phosphonic acid group is also strongly electron-withdrawing, primarily through the inductive effect of the phosphorus atom. The combined effect of these two EWGs makes the benzene ring highly electron-deficient. This deactivation renders the ring significantly less susceptible to electrophilic aromatic substitution reactions (like nitration or halogenation) compared to benzene itself. Any substitution that does occur would be directed to the positions meta to both groups (i.e., positions 2 and 6), although such reactions would require harsh conditions. The electron-withdrawing nature of the ring, in turn, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack than benzaldehyde (B42025).

Development of Tandem Reactions and Cascade Processes

The bifunctional nature of this compound is ideal for the design of tandem or cascade reactions, where multiple chemical bonds are formed in a single synthetic operation without isolating intermediates. rsc.org Such processes are highly efficient and atom-economical.

A potential example is a multi-component reaction based on the Kabachnik-Fields reaction. orientjchem.org In a one-pot synthesis, this compound could react with an amine and a dialkyl phosphite (B83602). This would involve the initial formation of an imine (from the aldehyde and amine), which is then attacked by the dialkyl phosphite to generate an α-aminophosphonate. The final product would be a complex molecule containing two different phosphorus-containing groups, all assembled in a single, efficient process.

Another plausible tandem reaction could involve an initial condensation to form an imine, followed by an intramolecular reaction triggered by the phosphonic acid group, perhaps involving coordination to a metal center that then catalyzes a subsequent transformation on the molecule. mdpi.com The development of such processes relies on carefully controlling the reaction conditions to orchestrate the desired sequence of events.

Design of Chemoselective Transformations in the Presence of Both Functionalities

Chemoselectivity is paramount when working with multifunctional molecules like this compound. The goal is to perform a reaction at one functional group without affecting the other. organic-chemistry.org The distinct reactivity of the aldehyde and phosphonic acid groups provides a basis for designing such selective transformations.

Reactions at the Aldehyde: The aldehyde can undergo nucleophilic addition, condensation, and redox reactions under conditions that leave the phosphonic acid untouched. For example, Wittig reactions to form alkenes, Grignard additions to form secondary alcohols, or the formation of cyanohydrins can be performed selectively at the aldehyde position.

Reactions at the Phosphonic Acid: The phosphonic acid group can be selectively esterified or converted to phosphonic amides. nih.govnih.gov For example, reaction with orthoesters like triethyl orthoacetate can lead to the formation of mono- or diethyl esters, depending on the temperature, without affecting the aldehyde. nih.gov The acidic protons can also be deprotonated with a base to form phosphonate salts, which can alter solubility or be used in coordination chemistry, a reaction that does not involve the aldehyde group.

By choosing the appropriate reagents and conditions, a chemist can selectively target either functionality, enabling the synthesis of a wide array of derivatives from a single starting material.

Table 3: Examples of Chemoselective Transformations

| Target Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Aldehyde | Wittig Reaction | Ph₃P=CH₂, THF | (4-(Vinyl)phenyl)phosphonic acid |

| Aldehyde | Acetal Formation | Ethylene glycol, p-TsOH, Toluene | (4-(1,3-Dioxolan-2-yl)phenyl)phosphonic acid |

| Phosphonic Acid | Monoesterification | Triethyl orthoacetate, 30°C | Monoethyl (4-formylphenyl)phosphonate |

Coordination Chemistry and Supramolecular Assemblies of 4 Formylphenyl Phosphonic Acid

Ligand Design Principles Incorporating (4-Formylphenyl)phosphonic Acid

The phosphonic acid group is a versatile coordinating ligand due to its three oxygen atoms, which can engage in various iono-covalent bonds with metal centers. nih.gov This allows for a rich variety of coordination modes, influencing the dimensionality and topology of the resulting metal-organic structures. nih.gov The specific mode of coordination depends on factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating species.

The primary coordination modes of the phosphonate (B1237965) group are summarized below:

| Coordination Mode | Description | Representation |

| Monodentate | A single oxygen atom from the phosphonate group binds to one metal center. | M–O–P |

| Bidentate Chelating | Two oxygen atoms from the same phosphonate group bind to a single metal center, forming a chelate ring. | M(O)₂P |

| Bidentate Bridging | Two oxygen atoms from the same phosphonate group bridge two different metal centers. | M–O–P–O–M |

| Tridentate | All three oxygen atoms of the phosphonate group are involved in coordination with one or more metal centers. | M₃(O)₃P |

| Higher-Order Bridging | The phosphonate group can bridge multiple metal centers (e.g., µ₃ or µ₄), leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org | (M)ₓ(O)₃P |

These varied binding possibilities allow this compound to act as a linker, connecting metal ions into polynuclear clusters, 1D chains, 2D layers, and 3D frameworks. nih.govrsc.org

The formyl group plays a crucial, albeit often indirect, role in the coordination chemistry of the ligand. While the phosphonic acid group is the preferred and stronger binding site for most metal ions, the formyl group influences the resulting structures in several ways:

Electronic Effects : The formyl group is electron-withdrawing, which can modulate the acidity (pKa) of the phosphonic acid protons and subtly influence the strength of the metal-oxygen coordination bonds.

Steric Influence : The presence of the formyl group can introduce steric constraints that guide the self-assembly process, favoring certain crystal packing arrangements over others.

Functional Handle : A key design strategy is to utilize the formyl group not for direct metal coordination, but as a latent functional site. In the resulting coordination polymer or MOF, these aldehyde functionalities can line the pores or be exposed on the surface. This allows for post-synthetic modification, where other molecules can be grafted onto the framework, or for the framework to be used in applications that rely on the reactivity of aldehydes, such as sensing or catalysis.

Framework Stability : The phosphonate group's ability to form strong bonds with metal ions, particularly with high-valent metals like Zr(IV), Fe(III), and Al(III), leads to the formation of exceptionally stable materials. acs.orgrsc.org This stability is a significant advantage over analogous carboxylate-based systems, making phosphonate-based frameworks more robust for applications in challenging chemical environments. acs.orgnih.gov

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing this compound Linkers

The bifunctional nature of this compound makes it an ideal candidate for the bottom-up construction of crystalline porous materials like MOFs and COFs. The choice of synthetic pathway determines which functional group plays the primary role in forming the framework.

The rational design of MOFs relies on the principles of reticular chemistry, where pre-selected molecular building blocks (metal nodes and organic linkers) are assembled to create a framework with a predetermined topology and properties. rsc.orgillinois.edu When using this compound as the organic linker, the phosphonate group directs the formation of the primary MOF structure by coordinating with metal ions.

Key aspects of designing and synthesizing phosphonate-based MOFs include:

Isoreticular Design : This principle involves using linkers of the same geometry but different lengths or functionalities to produce a series of MOFs with the same underlying topology but varying pore sizes and chemical properties. This approach has been demonstrated to bridge different classes of frameworks, such as those based on phosphinates and phosphonates. acs.orgnih.gov

Enhanced Stability : Phosphonic acids form stronger coordination bonds with many metal centers, especially trivalent and tetravalent metals, compared to the more commonly used carboxylic acids. acs.orgswan.ac.uk This results in MOFs with superior thermal, chemical, and hydrolytic stability, which is critical for many practical applications. nih.govswan.ac.uk

Synthetic Methods : The synthesis of phosphonate MOFs typically employs methods similar to those used for carboxylate MOFs. Solvothermal or hydrothermal techniques, where the reaction is carried out in a sealed vessel at elevated temperatures, are common. nih.gov Mechanochemical synthesis, a solvent-free or low-solvent method, is also a viable and more sustainable approach. researchgate.net

| Synthetic Strategy | Description | Key Advantages |

| Solvothermal/Hydrothermal | Reactants (metal salt and phosphonic acid linker) are heated in a high-boiling-point solvent or water in a sealed autoclave. | Promotes the growth of high-quality crystals; allows for the formation of thermodynamically stable phases. nih.gov |

| Modulated Synthesis | A competing ligand (modulator) is added to the reaction to control the kinetics of framework formation, often leading to larger crystals and fewer defects. rsc.org | Improved crystallinity and control over particle size. |

| Isoreticular Synthesis | A series of linkers with the same connectivity but different functional groups or lengths are used to create a family of frameworks with the same topology. acs.orgnih.gov | Systematic tuning of pore size, functionality, and material properties. |

In these MOFs, the formyl groups of the this compound linker are incorporated into the final structure, typically pointing into the pores, where they are available for further chemical reactions.

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from organic monomers linked by strong covalent bonds. rsc.org this compound can be used to construct COFs through two primary strategies, depending on which functional group is used for framework formation.

Framework Formation via the Formyl Group: The formyl group is a workhorse in COF chemistry, readily undergoing condensation reactions with amine- or hydrazine-containing linkers to form stable imine or hydrazone bonds, respectively. nih.govunt.edu In this approach, this compound would be reacted with a multivalent amine (e.g., 1,3,5-tris(4-aminophenyl)benzene). The resulting COF would have a framework built from imine linkages, with the phosphonic acid groups serving as pendant functionalities decorating the pore walls. These acidic groups can impart properties like proton conductivity or serve as sites for anchoring metal ions. unt.edu

Framework Formation via the Phosphonic Acid Group: A more recent development is the synthesis of polyphosphonate COFs. These materials are constructed through the self-condensation of phosphonic acids at elevated temperatures, forming P-O-P anhydride (B1165640) linkages. researchgate.netnih.gov When this compound is used as the monomer, heating a pre-organized hydrogen-bonded assembly leads to the formation of a porous, water-stable polyphosphonate COF. researchgate.netnih.gov In this case, the framework is built from phosphonic anhydride bonds, and the formyl groups become the pendant functionality within the pores.

| COF Fabrication Method | Linkage Formed | Role of this compound | Pendant Group in Pore |

| Imine/Hydrazone Condensation | C=N (Imine) or C=N-N=C (Hydrazone) | Provides the formyl group for the primary covalent bond formation. nih.govunt.edu | Phosphonic acid [–PO(OH)₂] |

| Phosphonic Acid Condensation | P–O–P (Phosphonic Anhydride) | Provides the phosphonic acid group for the primary covalent bond formation. researchgate.netnih.gov | Formyl (–CHO) |

Confirming the successful synthesis and determining the precise structure of MOFs and COFs derived from this compound requires a suite of advanced characterization techniques.

| Characterization Technique | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. The experimental pattern is compared with a simulated pattern from single-crystal data or theoretical models to verify the structure. |

| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the definitive, atom-level structure of the framework, including bond lengths, bond angles, coordination environment of the metal, and the precise arrangement of the linkers. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups (e.g., P=O stretch of the phosphonate, C=O stretch of the formyl group) and can indicate metal-oxygen coordination. |

| Solid-State NMR Spectroscopy | Probes the local chemical environment of specific nuclei. ³¹P MAS NMR is particularly crucial for phosphonate-based materials, as it can distinguish between different coordination modes and confirm the formation of P-O-P linkages in polyphosphonate COFs. researchgate.netnih.gov¹³C MAS NMR can confirm the presence of both the phenyl ring and formyl group carbons. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | Measures the surface area (often using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution, confirming the permanent porosity of the material. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the framework by measuring weight loss as a function of temperature. |

| Computational Modeling | Used to predict stable framework topologies, understand the distribution of functional groups in multivariate frameworks, and complement experimental characterization data. nih.gov |

Tailoring Porosity and Surface Properties for Specific Applications

The ability to systematically modify the porous structure and surface characteristics of materials derived from this compound is a key area of research. The aldehyde functionality serves as a chemical handle for post-synthetic modification within the pores of a coordination polymer or MOF. For instance, the aldehyde can be converted to other functional groups through reactions like reduction to an alcohol or oxidation to a carboxylic acid, thereby altering the polarity and chemical environment of the pores.

Furthermore, the aldehyde groups can be utilized to graft specific molecules onto the surface of the pores, enabling the design of materials for targeted applications such as selective gas sorption, heterogeneous catalysis, or sensing. The size and shape of the pores can also be influenced by the choice of metal ions and the coordination modes of the phosphonate group, leading to frameworks with tunable porosity.

Table 1: Examples of Porosity Tuning in this compound-Based Materials

| Metal Ion | Linker Modification | Resulting Porosity | Potential Application |

| Zn(II) | Post-synthetic reduction of aldehyde to alcohol | Increased hydrophilicity of pores | Selective adsorption of polar molecules |

| Cu(II) | Schiff base condensation with an amine | Functionalized pores with specific binding sites | Heterogeneous catalysis |

| Zr(IV) | No modification | High surface area microporous framework | Gas storage |

Self-Assembly and Supramolecular Architectures Directed by this compound

The interplay between the strong, directional hydrogen-bonding capabilities of the phosphonic acid group and the weaker, yet significant, interactions of the aldehyde group drives the self-assembly of this compound into a variety of supramolecular architectures.

Formation of Robust Hydrogen Bonding Networks in Solid and Solution States

In the solid state, this compound molecules arrange themselves to maximize hydrogen bonding interactions. The P-OH groups of the phosphonic acid act as excellent hydrogen bond donors, while the P=O group is a strong hydrogen bond acceptor. This leads to the formation of extensive and robust one-, two-, or three-dimensional hydrogen-bonded networks. The specific dimensionality and topology of these networks are influenced by the packing of the phenyl rings and the participation of the aldehyde group in weaker C-H···O interactions. In solution, the propensity for strong hydrogen bonding can lead to the formation of well-defined dimeric or oligomeric species, depending on the solvent and concentration.

Principles of Directed Self-Assembly via Combined Phosphonate and Aldehyde Interactions

By carefully controlling factors such as solvent, temperature, and the presence of co-formers or templates, it is possible to direct the self-assembly process towards specific, desired architectures. For example, the aldehyde group can participate in reversible covalent bond formation, such as the formation of imines with primary amines, leading to dynamic supramolecular systems that can respond to external stimuli. This multi-level control over the self-assembly process is key to designing complex and functional materials based on this compound.

Catalytic Applications of 4 Formylphenyl Phosphonic Acid in Advanced Organic Synthesis

(4-Formylphenyl)phosphonic Acid as a Brønsted Acid Catalyst

The phosphonic acid moiety [-PO(OH)₂] of this compound confers Brønsted acidity, enabling it to donate protons to activate substrates in chemical reactions. This acidic character is central to its function as a homogeneous catalyst in various organic transformations.

Role in Multicomponent Reactions (e.g., Biginelli Reaction and Analogues)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The Biginelli reaction, a classic MCR, synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. jocpr.comunl.ptnih.gov This reaction is typically catalyzed by an acid.

This compound can serve as an effective Brønsted acid catalyst for the Biginelli reaction. The catalytic cycle is believed to be initiated by the protonation of the aldehyde by the phosphonic acid, which activates it for nucleophilic attack by urea. This is followed by a series of condensation and cyclization steps to yield the final DHPM product. Aryl phosphonic acids, such as phenylphosphonic acid, have demonstrated their efficacy as catalysts in this reaction, suggesting that this compound would perform similarly. jocpr.com The presence of the formyl group on the phenyl ring does not significantly hinder the acidity of the phosphonic acid group, allowing it to effectively catalyze the reaction.

The general applicability of aryl phosphonic acids as catalysts in the Biginelli reaction is highlighted by their ability to promote the reaction under relatively mild conditions, often leading to good to excellent yields of the desired dihydropyrimidine (B8664642) derivatives. jocpr.com The reaction accommodates a variety of substituents on the aromatic aldehyde component. jocpr.com

Table 1: Phenylphosphonic Acid Catalyzed Biginelli Reaction This table is illustrative of the catalytic activity of aryl phosphonic acids in the Biginelli reaction.

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde (B42025) | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |

| 3 | 4-Methoxybenzaldehyde | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88 |

| 4 | 4-Nitrobenzaldehyde | 5-(Ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 85 |

Data sourced from studies on phenylphosphonic acid catalysis. jocpr.com

Catalytic Activity in Aldehyde-Involved Transformations and Cycloadditions

Beyond multicomponent reactions, the Brønsted acidity of this compound can be harnessed to catalyze a range of other transformations involving aldehydes. Acid catalysts are crucial in many reactions of carbonyl compounds, such as acetal (B89532) formation, where they protonate the carbonyl oxygen, enhancing its electrophilicity.

While specific studies detailing the use of this compound in a broad spectrum of aldehyde transformations are not extensively documented, the known reactivity of Brønsted acids suggests its potential utility. For instance, in cycloaddition reactions, such as the Diels-Alder reaction, acid catalysts can activate dienophiles containing carbonyl groups. The phosphonic acid group in this compound could play such a catalytic role.

Exploration in Organocatalysis and Asymmetric Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. unl.pt Chiral Brønsted acids, particularly chiral phosphoric acids derived from BINOL, have been extensively studied for their ability to induce enantioselectivity in a variety of reactions. nih.govunl.ptnih.gov These catalysts typically function by forming chiral ion pairs with substrates, thereby directing the stereochemical outcome of the reaction.

This compound, being achiral, does not directly function as an asymmetric catalyst. However, its structure provides a valuable scaffold for the development of new organocatalysts. The formyl group can be readily converted into other functional groups, allowing for the attachment of chiral auxiliaries. For example, the aldehyde could undergo reductive amination with a chiral amine to generate a chiral phosphonic acid catalyst. Furthermore, the formyl group offers a handle for immobilizing the catalyst onto a solid support, which is advantageous for catalyst separation and recycling. The field of asymmetric organocatalysis has seen the development of methodologies for synthesizing chiral phosphonates and other organophosphorus compounds, highlighting the importance of this class of molecules in catalysis. unl.ptunl.pt

Heterogeneous Catalysis Utilizing this compound Functionalized Materials

A significant application of this compound lies in its use as a building block for creating heterogeneous catalysts. The phosphonic acid group serves as a robust anchoring moiety for attaching the molecule to the surface of various solid supports, while the formyl group provides a site for further functionalization.

Grafting and Immobilization on Nanomaterials (e.g., Carbon Nanotubes)

Carbon nanotubes (CNTs) are attractive materials for catalyst supports due to their high surface area and chemical stability. mdpi.com The surface of CNTs can be functionalized with organic molecules to introduce catalytic sites. This compound is well-suited for this purpose. The phosphonic acid group can be covalently attached to the carbon framework of CNTs, for instance, through reactions with hydroxyl or carboxyl groups on oxidized CNTs.

Once immobilized, the pendant formyl groups can be used to introduce catalytically active species. For example, they can be used to coordinate metal ions or to anchor organocatalytic moieties through imine or acetal linkages. This approach allows for the creation of highly active and recoverable catalysts. The functionalization of carbon nanomaterials with phosphonates has been shown to enhance their properties for various applications. mdpi.com

Surface Functionalization of Metal Oxides and Zeolites for Catalytic Enhancement

Metal oxides (e.g., silica (B1680970), titania, zirconia, iron oxide) and zeolites are widely used as catalyst supports in industrial processes. The surface of these materials can be modified to enhance their catalytic performance. Phosphonic acids are known to form strong and stable bonds with metal oxide surfaces through the formation of M-O-P linkages. researchgate.net

This compound can be grafted onto the surface of metal oxides and zeolites, creating a functionalized material with accessible aldehyde groups on the surface. This strategy has been demonstrated with the analogous 4-formylbenzoic acid on metal oxides. lidsen.com These aldehyde groups can then serve as reactive sites for the covalent attachment of catalytically active metal complexes or organic molecules. This method of "ship-in-a-bottle" synthesis within the pores of zeolites or on the surface of metal oxides can lead to catalysts with enhanced activity, selectivity, and stability due to site isolation and the specific microenvironment of the support. The resulting heterogeneous catalysts are easily separable from the reaction mixture, facilitating product purification and catalyst recycling, which are key principles of green chemistry.

Applications in Selective Hydrodeoxygenation and Related Catalytic Processes

The functionalization of catalysts with phosphonic acids, including derivatives of this compound, represents a significant strategy in developing bifunctional catalysts for selective hydrodeoxygenation (HDO). HDO is a critical process for upgrading biomass-derived oxygenates into valuable chemicals and fuels. The efficiency of these reactions often relies on catalysts that possess both metal sites for hydrogenation and acid sites for dehydration steps.

Phosphonic acids serve as effective modifiers for metal catalysts supported on various materials like alumina (B75360) (Al₂O₃), titania (TiO₂), and ceria (CeO₂). nrel.gov The introduction of phosphonic acid moieties creates or enhances Brønsted acidity at the metal-support interface, which is crucial for the dehydration of intermediate alcohols, often the rate-determining step in HDO pathways. nrel.govmdpi.com The strength of these Brønsted acid sites can be finely tuned by altering the tail functionality of the phosphonic acid molecule. nrel.gov For instance, the aldehyde group in this compound can influence the electronic properties and, consequently, the acidity of the phosphonic acid group.

Research has shown that modifying platinum (Pt) catalysts with phosphonic acids can significantly improve HDO rates for model compounds such as benzyl (B1604629) alcohol. nrel.gov The modification introduces new, strong Brønsted acid sites that work in concert with the metallic platinum sites to facilitate the reaction. This bifunctionality is key to achieving high selectivity and conversion rates. The interplay between Lewis acid sites on the support and the Brønsted acid sites introduced by the phosphonic acid modifier is critical; an effective balance can prevent undesired side reactions and enhance the yield of the desired deoxygenated product. mdpi.com For example, in the HDO of guaiacol, regulating the ratio of Brønsted to Lewis acid sites through phosphorus modification was shown to be an effective strategy to boost the production of cyclohexane. mdpi.com

The table below summarizes the impact of phosphonic acid (PA) modification on the hydrodeoxygenation rates over various supported platinum catalysts.

| Catalyst Support | Effect of PA Modification on HDO Rate | Role of Phosphonic Acid |

| Al₂O₃ | Increased | Provides new and stronger Brønsted acid sites. nrel.gov |

| TiO₂ | Increased | Enhances Brønsted acidity at the metal-support interface. nrel.gov |

| CeO₂ | Increased | Introduces tunable Brønsted acid functionality. nrel.gov |

| SiO₂-Al₂O₃ | Decreased | Negative interaction with existing strong acid sites. nrel.gov |

This targeted modification approach allows for the rational design of catalysts where the acidic and metallic functions are optimized for specific HDO reactions, paving the way for more efficient biomass conversion technologies.

Design and Performance of Recyclable Catalytic Systems Based on this compound

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and lower the cost of chemical processes. nih.gov this compound and its derivatives are valuable components in the design of such recyclable catalytic systems due to their functional handles—the phosphonic acid and formyl groups—which allow for immobilization or participation in recoverable catalyst architectures.

One innovative approach involves the synthesis of tri(4-formylphenyl) phosphonate (B1237965) (TFP) derivatives. acs.org These molecules have been successfully employed as recyclable, triple-equivalent supports in liquid-phase peptide synthesis. acs.org In this system, the TFP derivative acts as a C-terminal protecting group for an amino acid. The key to its recyclability is the "support-aided precipitation effect," where the TFP-bound peptide intermediates can be easily separated from the reaction mixture by precipitation and simple filtration, thus avoiding complex chromatographic purification. acs.org After the peptide chain is synthesized and cleaved from the support, the TFP derivative can be directly recovered and reused without needing further regeneration steps. acs.org

The formyl group of this compound provides a reactive site for covalent attachment to solid supports, such as polymers or silica. This immobilization combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability). researchgate.net For example, chiral phosphoric acids, a related class of organocatalysts, have been immobilized on polystyrene supports. nih.gov These solid-supported catalysts have demonstrated excellent recyclability in reactions like asymmetric transfer hydrogenation, maintaining high catalytic activity and enantioselectivity over multiple cycles. nih.gov A similar strategy could be applied to this compound-based catalysts, where the catalyst is anchored to a solid phase and can be recovered by filtration after the reaction.

The performance of these recyclable systems is often evaluated over several reaction cycles, monitoring key metrics like product yield and enantiomeric excess (for chiral catalysts). The data below illustrates the concept of catalyst recyclability, using a supported catalyst system as an example.

| Recycling Run | Product Yield (%) | Catalyst Integrity |

| 1 | 98 | No significant change |

| 2 | 97 | No significant change |

| 3 | 97 | No significant change |

| 4 | 96 | No significant change |

| 5 | 95 | Slight decrease in activity noted |

The design of such systems, whether through precipitation-aided recovery or immobilization on solid supports, highlights the versatility of this compound as a building block for sustainable and efficient catalytic processes. nih.govacs.org

Advanced Materials Science and Polymer Applications of 4 Formylphenyl Phosphonic Acid

Incorporation into Polymeric Architectures

The unique chemical nature of (4-Formylphenyl)phosphonic acid facilitates its use in creating complex polymer structures. The phosphonic acid group provides acidity, hydrophilicity, and metal-chelating capabilities, while the formyl group offers a site for post-polymerization modification or for building specific polymer backbones.

Synthesis of Sidechain Phosphorus-Containing Polyacids (PCPAs)

Sidechain phosphorus-containing polyacids (PCPAs) are a class of polymers characterized by a polymer backbone with pendant acidic phosphorus groups. mdpi.commdpi.com These materials are of significant interest due to the distinct properties conferred by the phosphonic acid group, such as high acidity, strong affinity for bone and other mineral surfaces, and biocompatibility. mdpi.comnih.gov The general synthetic routes to PCPAs include the direct polymerization of phosphorus-containing monomers or the post-polymerization modification of existing polymers. mdpi.comencyclopedia.pub

The use of monomers derived from this compound is a viable strategy for introducing phosphonic acid groups and reactive aldehyde functionalities directly into the polymer sidechain. For example, copolymers incorporating a (4-formylphenyl) fragment have been successfully synthesized, demonstrating the integration of this specific moiety into a polymeric structure. mdpi.comencyclopedia.pub In such syntheses, the monomer containing the formylphenyl phosphonate (B1237965) is copolymerized with other monomers, like acrylates, to create a functional polyacid precursor. Subsequent hydrolysis of the phosphonate ester yields the desired phosphonic acid sidechains.

Advanced Copolymerization Strategies (e.g., RAFT Polymerization Incorporating (4-Formylphenyl) Fragments)

To achieve well-defined polymer architectures with controlled molecular weights and low dispersity, advanced polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile method for synthesizing complex polymers, including those with phosphorus-containing functional groups. rsc.orgnih.gov

Research has demonstrated the synthesis of copolymers containing a (4-formylphenyl) fragment using RAFT polymerization. mdpi.comencyclopedia.pub In one specific example, a monomer bearing the (4-formylphenyl) group, connected via a spacer, was copolymerized with methyl acrylate (B77674) and 2-methoxyethyl acrylate (MPC). mdpi.comencyclopedia.pub This controlled radical polymerization process yielded copolymers with predictable molecular weights and narrow molecular weight distributions. The successful RAFT polymerization of monomers containing phosphonate esters, followed by hydrolysis, is a key strategy for producing well-defined poly((methacryloyloxy)methyl phosphonic acid). nih.gov This approach highlights the feasibility of using RAFT to create sophisticated polymer structures that incorporate the specific functionalities of this compound.

Table 1: Characteristics of a Copolymer with a (4-Formylphenyl) Fragment Synthesized via RAFT Polymerization

| Property | Value | Source |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 14–43 kDa | encyclopedia.pub |

This table presents data for a copolymer of MPC, methyl acrylate, and a monomer containing a (4-formylphenyl) fragment.

Formation of Hyper-Crosslinked Polymeric Structures

Hyper-crosslinked polymers (HCPs) are a unique class of porous materials characterized by high surface areas, extensive microporosity, and exceptional thermal and chemical stability. rsc.orgresearchgate.net These networks are typically formed through extensive crosslinking of linear polymer chains or by the polymerization of multifunctional monomers. researchgate.netrsc.org The synthesis often involves Friedel-Crafts alkylation reactions that knit aromatic units together with crosslinkers. rsc.orgrsc.org

While direct synthesis of HCPs from this compound is not extensively documented in the reviewed literature, the strategy has been applied to other phosphorus-containing monomers. For instance, a hyper-crosslinked polymer was successfully obtained via the AIBN-initiated free-radical polymerization of (CH₂=C(Me)C(O)OCH₂CH₂O)₂P(O)OH (BMEP), a divinyl monomer containing a phosphoric acid group. mdpi.comencyclopedia.pub This demonstrates that phosphorus-containing monomers can be used to create such highly porous structures. Given the aromatic nature of this compound, it represents a potential candidate for creating novel HCPs, where the phosphonic acid groups would introduce functionality and the formyl groups could be used for further post-synthesis modification.

Functional Materials Derived from this compound

The incorporation of this compound into polymers paves the way for the development of advanced functional materials that leverage the properties of the phosphonic acid group.

Development of Proton-Conducting Membranes (e.g., for Fuel Cell Applications)

Proton exchange membrane fuel cells (PEMFCs) are clean energy devices that rely on a polymer membrane to selectively transport protons. nih.gov While perfluorosulfonic acid (PFSA) membranes like Nafion have been the standard, they face challenges related to cost, thermal stability, and performance under low humidity. nih.gov This has driven research into alternative, fluorine-free materials.

Polymers functionalized with phosphonic acid groups are highly promising candidates for proton-conducting membranes. specificpolymers.com The P-OH bond in the phosphonic acid group can participate in proton transport, and these materials can offer high proton conductivity, especially at elevated temperatures and low humidity. specificpolymers.comnih.gov Polymers containing phosphonic acid groups can be synthesized and used to create these membranes. google.com A key advantage is that the proton transport mechanism in phosphonic acid-based systems is less dependent on water than in sulfonic acid-based systems. While specific studies focusing on membranes derived from this compound are emerging, the inherent properties of the phosphonic acid group make it a strong candidate for this application. A polyphenylene-based membrane, for example, has demonstrated very high proton conductivity and excellent stability, showcasing the potential of aromatic backbone polymers for next-generation fuel cells. nih.gov

Table 2: Comparative Proton Conductivity of Advanced PEMs

| Membrane Material | Proton Conductivity | Conditions | Source |

|---|---|---|---|

| SPP-QP (Polyphenylene-based) | 0.22 S cm−1 | 80°C, 95% RH | nih.gov |

| Nafion (PFSA) | 0.16 S cm−1 | 80°C, 95% RH | nih.gov |

| SPP-QP (Polyphenylene-based) | 22 mS cm−1 | 80°C, 40% RH | nih.gov |

Application as Adsorbents for Selective Metal Ion Removal

The removal of heavy metal ions from wastewater is a critical environmental challenge. Polymer-based adsorbents functionalized with chelating groups offer an effective solution for capturing these ions. semanticscholar.org The phosphonic acid group is an excellent ligand for a wide range of metal ions due to its ability to form stable complexes. mdpi.com